8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
This compound belongs to the pyrimido[5,4-b]indol-4-one class, a heterocyclic scaffold with demonstrated biological relevance, particularly in antiviral and anti-inflammatory applications . The structure features a fused pyrimidine-indole core substituted at positions 3 and 5 with 3-methoxybenzyl and 4-methylbenzyl groups, respectively, and a fluorine atom at position 6. These substituents influence its electronic properties, steric bulk, and intermolecular interactions, which are critical for its pharmacological activity and crystallographic behavior .
Properties
IUPAC Name |
8-fluoro-3-[(3-methoxyphenyl)methyl]-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FN3O2/c1-17-6-8-18(9-7-17)15-30-23-11-10-20(27)13-22(23)24-25(30)26(31)29(16-28-24)14-19-4-3-5-21(12-19)32-2/h3-13,16H,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXLQKPEVVANCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)F)C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-fluoro-3-(3-methoxybenzyl)-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of a class of pyrimidoindole derivatives that have gained attention for their potential biological activities. This article reviews the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse scientific literature.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₈H₁₈FN₃O
- Molecular Weight : 305.35 g/mol
The presence of a fluorine atom and methoxy and methyl substituents suggests potential interactions with biological targets, enhancing its pharmacological profile.
Anticancer Properties
Recent studies have indicated that pyrimidoindole derivatives exhibit significant anticancer activity. For instance, the compound has been evaluated against various cancer cell lines, demonstrating cytotoxic effects with IC50 values in the micromolar range. The underlying mechanisms appear to involve:
- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells, as evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins.
- Cell Cycle Arrest : It has been shown to cause G2/M phase arrest in certain cancer cell lines, which is crucial for preventing tumor growth.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 6.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 4.5 | Apoptosis induction |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.
The biological activity of This compound is believed to involve several mechanisms:
- Phosphodiesterase Inhibition : Similar compounds have been identified as selective inhibitors of phosphodiesterases (PDEs), which play a critical role in regulating intracellular signaling pathways.
- Modulation of Kinase Activity : The compound may interact with various kinases involved in cell signaling, influencing pathways related to cell survival and proliferation.
Case Studies
Several case studies highlight the biological activity of similar compounds within the same chemical class:
- Study on Anticancer Activity : A study demonstrated that a related pyrimidoindole derivative exhibited significant cytotoxicity against multiple cancer cell lines, with mechanisms involving apoptosis and cell cycle disruption.
- Inflammatory Response Assessment : Another study assessed the anti-inflammatory effects of related compounds in models of acute inflammation, showing reduced edema and cytokine levels.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrimido[5,4-b]indol-4-one derivatives, focusing on substituent effects, crystallographic data, and biological activity.
Structural and Substituent Analysis
Crystallographic and Physicochemical Properties
- Target Compound: No direct crystallographic data are provided, but analogs (e.g., 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-derivative) crystallize in a monoclinic P21/n space group with unit cell parameters a = 16.366 Å, b = 6.0295 Å, c = 21.358 Å, and β = 105.21°. Hirshfeld surface analysis confirms dominant H-bonding and van der Waals interactions .
- Comparison: Fluorine substituents at benzyl groups (e.g., 4-F-benzyl) reduce π-π stacking but enhance dipole-dipole interactions.
Key Observations :
- The 4-methylbenzyl group in the target compound may reduce metabolic oxidation compared to fluorinated analogs, extending half-life.
- Methoxy groups at the 3-position (vs. 2-position in analogs) could alter binding to targets like TLR4 due to spatial orientation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
